molecular formula C18H16Cl4N2O4 B14278038 Acetamide, N,N'-1,2-ethanediylbis[2-(2,4-dichlorophenoxy)- CAS No. 141776-92-3

Acetamide, N,N'-1,2-ethanediylbis[2-(2,4-dichlorophenoxy)-

Cat. No.: B14278038
CAS No.: 141776-92-3
M. Wt: 466.1 g/mol
InChI Key: NCJQIDATOISHHP-UHFFFAOYSA-N
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Description

Acetamide, N,N’-1,2-ethanediylbis[2-(2,4-dichlorophenoxy)- is a complex organic compound with significant applications in various fields. This compound is known for its unique chemical structure, which includes two 2,4-dichlorophenoxy groups attached to an ethanediyl bisacetamide backbone. It is used in various industrial and research applications due to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N,N’-1,2-ethanediylbis[2-(2,4-dichlorophenoxy)- typically involves the reaction of 2,4-dichlorophenol with ethylenediamine, followed by acetylation. The reaction conditions often require a controlled environment with specific temperatures and catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and continuous flow systems to maintain consistent quality and efficiency. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to remove impurities and achieve the required specifications for commercial use.

Chemical Reactions Analysis

Types of Reactions

Acetamide, N,N’-1,2-ethanediylbis[2-(2,4-dichlorophenoxy)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can participate in substitution reactions, where one or more of its functional groups are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures, pressures, and pH levels to optimize the reaction outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorinated phenoxyacetic acids, while reduction could produce ethylenediamine derivatives.

Scientific Research Applications

Acetamide, N,N’-1,2-ethanediylbis[2-(2,4-dichlorophenoxy)- has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Researchers study its effects on biological systems, including its potential as a bioactive compound.

    Industry: This compound is used in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of Acetamide, N,N’-1,2-ethanediylbis[2-(2,4-dichlorophenoxy)- involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N,N’-Ethylenebis[N-acetylacetamide]
  • Tetraacetylethylenediamine
  • N,N-Dimethylacetamide

Uniqueness

Acetamide, N,N’-1,2-ethanediylbis[2-(2,4-dichlorophenoxy)- is unique due to its specific chemical structure, which imparts distinct properties and reactivity

Properties

CAS No.

141776-92-3

Molecular Formula

C18H16Cl4N2O4

Molecular Weight

466.1 g/mol

IUPAC Name

2-(2,4-dichlorophenoxy)-N-[2-[[2-(2,4-dichlorophenoxy)acetyl]amino]ethyl]acetamide

InChI

InChI=1S/C18H16Cl4N2O4/c19-11-1-3-15(13(21)7-11)27-9-17(25)23-5-6-24-18(26)10-28-16-4-2-12(20)8-14(16)22/h1-4,7-8H,5-6,9-10H2,(H,23,25)(H,24,26)

InChI Key

NCJQIDATOISHHP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)OCC(=O)NCCNC(=O)COC2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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